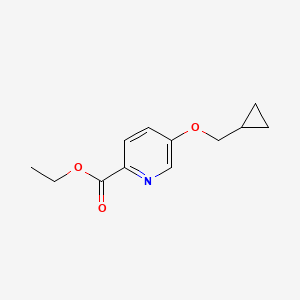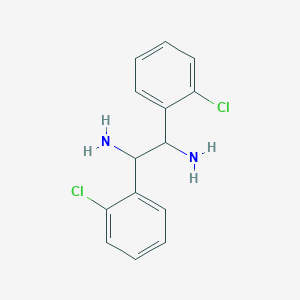![molecular formula C16H14F6N2 B15332403 1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B15332403.png)
1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected to an ethanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine: The compound’s potential pharmacological properties are of interest for drug development. It may serve as a lead compound for designing new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis[4-(trifluoromethyl)phenyl]ethane: Similar structure but lacks the diamine functionality.
4-(Trifluoromethyl)benzylamine: Contains a single trifluoromethyl group and an amine functionality.
Bis(trifluoromethyl)phenylamine: Contains two trifluoromethyl groups attached to a single phenyl ring with an amine functionality.
Uniqueness
1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine is unique due to the presence of two trifluoromethyl groups and an ethanediamine backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The compound’s ability to undergo multiple types of reactions and its potential for use in diverse fields further highlight its uniqueness.
Propiedades
Fórmula molecular |
C16H14F6N2 |
|---|---|
Peso molecular |
348.29 g/mol |
Nombre IUPAC |
1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H14F6N2/c17-15(18,19)11-5-1-9(2-6-11)13(23)14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8,13-14H,23-24H2 |
Clave InChI |
MLOYHHKFBCFAAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)

![7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane](/img/structure/B15332346.png)
![8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332350.png)



![1-[[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]carbamoyl]cyclopropanecarboxylic Acid](/img/structure/B15332368.png)


![6-Bromo-8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332393.png)
